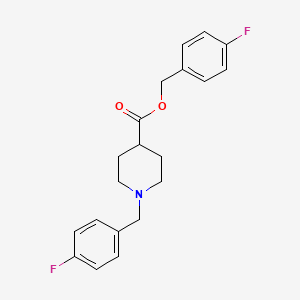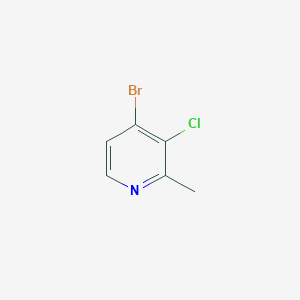
3-cyano-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyano-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide is a synthetic organic compound that presents a unique structure, combining a pyridinone ring, a benzamide group, and a cyano group. This distinct combination suggests potential utility in diverse fields such as medicinal chemistry, materials science, and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
Route 1
Starting Materials: 3-cyanobenzamide, 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propylamine
Reaction Conditions: Reflux in an appropriate solvent such as ethanol, using a catalytic amount of an acid like hydrochloric acid.
Steps: The amine group of 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propylamine reacts with the carboxylic acid group of 3-cyanobenzamide to form the amide linkage.
Route 2
Starting Materials: 3-cyanobenzoyl chloride, 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propylamine
Reaction Conditions: Use of a base like triethylamine in a solvent such as dichloromethane at room temperature.
Steps: The acid chloride reacts with the amine group to form the desired amide compound.
Industrial Production Methods
Batch Process: : Typically carried out in stainless steel reactors with stringent control over temperature, pressure, and pH.
Continuous Process: : May involve flow reactors for high-throughput synthesis, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: : Can be oxidized using agents like hydrogen peroxide or permanganate to form the corresponding oxides.
Reduction: : Reducible using agents such as lithium aluminum hydride, targeting the cyano or pyridinone groups.
Substitution: : The hydroxyl group allows for nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Substitution Reagents: : Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: : Corresponding oxides or ketones.
Reduction: : Amines or alcohols.
Substitution: : Various substituted amides or esters.
科学的研究の応用
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Potential as a biochemical probe or tool in laboratory research.
Medicine
Investigated for pharmacological properties, including possible anticancer, antibacterial, or antiviral activities.
Industry
May be used in the formulation of new polymers or as a catalyst in various chemical processes.
作用機序
The compound’s mechanism of action in biological systems involves:
Molecular Targets: : May interact with enzymes, altering their activity.
Pathways: : Could modulate specific signaling pathways, leading to varied biological effects depending on the target.
類似化合物との比較
3-cyano-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide stands out due to its unique combination of functional groups.
Similar Compounds
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide: : Lacks the cyano group, affecting its reactivity and applications.
3-cyano-N-(2-hydroxypropyl)benzamide: : Does not contain the pyridinone ring, influencing its biological activity.
N-(2-hydroxybenzyl)benzamide: : Does not contain either the cyano group or the pyridinone ring, making it significantly different in properties and applications.
特性
IUPAC Name |
3-cyano-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c17-9-12-4-3-5-13(8-12)16(22)18-10-14(20)11-19-7-2-1-6-15(19)21/h1-8,14,20H,10-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZQIUXEQSUNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CC=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2961922.png)


![4-benzyl-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2961926.png)
![3-methyl-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide](/img/structure/B2961928.png)


![N-Methyl-1-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2961936.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/new.no-structure.jpg)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2961944.png)
